BenchChemオンラインストアへようこそ!

Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride

Anticonvulsant SAR Oral bioavailability Enaminone pharmacophore

Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride (CAS 317821-98-0) is a para‑trifluoromethoxy‑substituted, open‑chain β‑enamino ester bearing the characteristic 3‑aminoacrylate motif. The compound exists as the (E)‑isomer hydrochloride salt and is supplied as a research‑grade building block (typical purity ≥95%) with a confirmed melting point of 169–171 °C.

Molecular Formula C12H14ClF3N2O3
Molecular Weight 326.7 g/mol
CAS No. 317821-98-0
Cat. No. B1388035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride
CAS317821-98-0
Molecular FormulaC12H14ClF3N2O3
Molecular Weight326.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(N)NC1=CC=C(C=C1)OC(F)(F)F.Cl
InChIInChI=1S/C12H13F3N2O3.ClH/c1-2-19-11(18)7-10(16)17-8-3-5-9(6-4-8)20-12(13,14)15;/h3-7,17H,2,16H2,1H3;1H/b10-7+;
InChIKeyUYNNQLSVNQHBQE-HCUGZAAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride (CAS 317821-98-0): Structural and Pharmacophoric Baseline for Substituted Enaminone Procurement


Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride (CAS 317821-98-0) is a para‑trifluoromethoxy‑substituted, open‑chain β‑enamino ester bearing the characteristic 3‑aminoacrylate motif [1]. The compound exists as the (E)‑isomer hydrochloride salt and is supplied as a research‑grade building block (typical purity ≥95%) with a confirmed melting point of 169–171 °C . Its structural core places it within the broader enaminone class that has been systematically explored for anticonvulsant activity, where the 4‑OCF₃ substituent imparts a distinct electronic (+σ) and lipophilic (+π) signature relative to 4‑CF₃, 4‑Cl, or 4‑CN analogs [2].

Why Generic Substitution of Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate Hydrochloride with Other Substituted Anilino Enaminones Is Not Supported by SAR Data


Although numerous substituted anilino enaminones are commercially available, the anticonvulsant structure–activity relationship (SAR) established by Scott et al. demonstrates that para‑substitution with the trifluoromethoxy group uniquely combines a positive electronic parameter (+σ) and a positive lipophilic parameter (+π), yielding significant potency by both intraperitoneal and oral routes [1]. In contrast, the 4‑cyano analog, despite strong intraperitoneal activity, was inactive orally, while the 3‑trifluoromethyl analog (CAS 318469‑16‑8) positions the strongly electron‑withdrawing group at the meta position, where steric factors have been shown to limit activity [1]. These data establish that the 4‑OCF₃ pharmacophore cannot be considered interchangeable with 3‑CF₃, 4‑CF₃, or 4‑Cl variants without risking a loss of oral bioavailability or target engagement in CNS‑oriented programs [1].

Quantitative Differentiation Evidence for Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate Hydrochloride Versus Closest Analogs


Para‑OCF₃ vs. Para‑CN: Oral Bioavailability Differentiation in the Enaminone Anticonvulsant Class

In the para‑substituted enaminone series evaluated by Scott et al., the 4‑trifluoromethoxy analog (Compound 8) demonstrated significant anticonvulsant potency by both intraperitoneal (ip) and oral (po) routes in rodent seizure models [1]. The 4‑cyano analogs (Compounds 32 and 33), by comparison, were highly active via ip injection in mice but were inactive upon oral administration in rats, indicating a critical PK differentiation driven by the substituent electronic and lipophilic character [1]. Although the Scott et al. study evaluated cyclic enaminones rather than the open‑chain 3‑aminoacrylate ester, the identical aniline pharmacophore (4‑trifluoromethoxyanilino) shared with CAS 317821‑98‑0 supports a class‑level inference that the 4‑OCF₃ group confers oral‑route competence that 4‑CN cannot match [1].

Anticonvulsant SAR Oral bioavailability Enaminone pharmacophore

4‑Trifluoromethoxy vs. 3‑Trifluoromethyl Substitution: Positional Isomer Differentiation

The commercially available 3‑trifluoromethyl positional isomer (CAS 318469‑16‑8; ethyl 3‑amino‑3‑[3‑(trifluoromethyl)anilino]prop‑2‑en‑1‑oate hydrochloride, molecular weight 310.7, mp 158–160 °C ) places the electron‑withdrawing group at the meta position. In the Scott et al. enaminone SAR, meta substitution of bromo and iodo analogs (Compounds 37 and 41) abolished anticonvulsant activity, attributed to adverse steric interactions [1]. While direct side‑by‑side data for the open‑chain 3‑aminoacrylate esters are unavailable, the well‑characterized steric penalty for meta‑substituted anilino enaminones provides a class‑level inference that the 4‑OCF₃ substitution pattern (CAS 317821‑98‑0) is structurally favored over the 3‑CF₃ substitution pattern (CAS 318469‑16‑8) for target engagement in CNS indications [1].

Positional isomer SAR Metabolic stability Steric effects

Physicochemical Property Differentiation: Melting Point, Purity, and Molecular Weight vs. Closest Commercial Analogs

CAS 317821‑98‑0 (C₁₂H₁₄ClF₃N₂O₃, MW 326.7 g/mol) is supplied at 97% purity with a well‑defined melting point of 169–171 °C and ambient storage conditions . In comparison, the 3‑trifluoromethyl positional isomer (CAS 318469‑16‑8, C₁₂H₁₄ClF₃N₂O₂, MW 310.7) exhibits a lower melting point of 158–160 °C . The 16‑Da molecular weight difference and 11–13 °C melting point elevation of the 4‑OCF₃ analog reflect the heavier trifluoromethoxy group and stronger intermolecular interactions in the solid state. Additionally, the 4‑trifluoromethyl analog (CAS not specified; C₁₂H₁₄ClF₃N₂O₂, MW 310.7) shares the same molecular weight as the 3‑CF₃ isomer but lacks the oxygen linker that modulates both electronic and steric properties .

Physicochemical characterization Quality control Procurement specification

Open‑Chain vs. Cyclic Enaminone Scaffold: Synthetic Versatility as a Divergent Intermediate

In contrast to the extensively studied cyclic enaminones (e.g., 5‑methyl‑3‑(4‑trifluoromethoxy‑phenylamino)‑cyclohex‑2‑enone; KRS‑5Me‑4‑OCF₃, EC₅₀ = 24.5 μM at GABAₐ receptors [1]), the open‑chain 3‑aminoacrylate ester motif of CAS 317821‑98‑0 offers free rotation around the C–N and C–C bonds and a terminal ethoxycarbonyl group that serves as a reactive handle for further diversification [2]. The 4‑trifluoromethoxyanilino substituent on this open‑chain scaffold has been cited as a precursor for the synthesis of trifluoromethoxylated heterocycles including nicotinates, pyrimidines, pyrazoles, and isoxazoles [3], positioning CAS 317821‑98‑0 as a versatile divergent intermediate for medicinal chemistry programs targeting multiple heterocyclic series.

Synthetic intermediate Heterocyclic chemistry Building block

Trifluoromethoxy Group Contribution to Lipophilicity and Metabolic Stability: Qualitative Class‑Level Differentiation vs. Non‑Fluorinated or Chlorinated Analogs

The 4‑trifluoromethoxy substituent imparts a unique combination of strong electron‑withdrawing character (σₚ = +0.35 for OCF₃ vs. +0.23 for Cl) and elevated lipophilicity (π = +0.39 for OCF₃ vs. +0.71 for Cl, but with greater metabolic resistance than Cl or CH₃), as documented in classical Hansch analysis of the enaminone anticonvulsant series [1]. In QSAR studies on both cyclic and open‑chain enaminones, lipophilicity (CLogP) has been identified as a key determinant of anticonvulsant ED₅₀, with the 4‑OCF₃ group consistently ranking among substituents that optimize the balance between potency and metabolic stability [2][3].

Lipophilicity Metabolic stability Fluorine medicinal chemistry

Recommended Application Scenarios for Ethyl 3‑amino‑3‑[4‑(trifluoromethoxy)anilino]prop‑2‑en‑1‑oate Hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry CNS Drug Discovery: Enaminone‑Based Anticonvulsant Lead Optimization Requiring Oral Bioavailability

For CNS drug discovery programs targeting voltage‑gated sodium channels or GABAₐ receptors, CAS 317821‑98‑0 provides the 4‑trifluoromethoxyanilino pharmacophore that has demonstrated oral‑route competence and relatively potent sodium channel binding (IC₅₀ = 170 μM for the cyclic enaminone analog [1]). The open‑chain ester scaffold allows for subsequent cyclocondensation to generate diverse heterocyclic cores (nicotinates, pyrazoles, isoxazoles) while retaining the critical 4‑OCF₃ pharmacophore , enabling systematic exploration of the SAR space without losing the substituent benefits documented in the Scott et al. series [1].

Chemical Biology Probe Development: Structure–Activity Relationship Studies Comparing 4‑OCF₃ vs. 3‑CF₃ and 4‑CF₃ Enaminone Isomers

Investigators conducting systematic SAR studies on anilino enaminones should procure CAS 317821‑98‑0 alongside the 3‑CF₃ positional isomer (CAS 318469‑16‑8) and the 4‑CF₃ analog to experimentally test the class‑level prediction that meta‑substitution sterically limits activity while para‑substitution is permissive [1]. The distinct physicochemical properties of each isomer (MW 326.7 vs. 310.7; mp 169–171 °C vs. 158–160 °C) enable unambiguous identity confirmation during parallel synthesis workflows .

Fluorinated Heterocycle Synthesis: Divergent Intermediate for Trifluoromethoxylated Pyrimidines, Pyrazoles, and Nicotinates

CAS 317821‑98‑0 serves as a versatile synthetic intermediate for the preparation of trifluoromethoxylated aromatic heterocycles via cyclocondensation reactions at the β‑enamino ester moiety [1]. The 4‑OCF₃ substituent is retained throughout these transformations, enabling access to a library of fluorinated heterocycles with the favorable σ/π profile that distinguishes OCF₃ from CF₃, Cl, or CN substituents in medicinal chemistry programs .

Procurement Quality Assurance: Identity Confirmation and Isomer Discrimination Using Melting Point and Molecular Weight Specifications

Procurement specialists should use the well‑characterized melting point (169–171 °C) and molecular weight (326.7 g/mol) of CAS 317821‑98‑0 as QC checkpoints to distinguish it from the 3‑CF₃ isomer (mp 158–160 °C, MW 310.7) and 4‑CF₃ analog (MW 310.7) [1]. These orthogonal parameters, combined with MDL number MFCD00243911, ensure that the correct 4‑OCF₃ regioisomer is received, mitigating the risk of SAR‑confounding isomer mix‑ups in lead optimization campaigns [1].

Quote Request

Request a Quote for Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.